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Compound of Interest

Compound Name: H-Cit-AMC trifluoroacetate

CAS No.: 201851-46-9

Cat. No.: B6318693

Get Quote

Executive Summary
H-Cit-AMC (L-Citrulline-7-amino-4-methylcoumarin) is a specialized fluorogenic substrate used

primarily to assay Bleomycin Hydrolase (BH) activity and to evaluate the impact of citrullination

on proteolytic susceptibility.

Unlike the ubiquitous trypsin substrate H-Arg-AMC, H-Cit-AMC contains a neutral urea group

instead of a positively charged guanidinium group at the P1 position. This chemical distinction

renders H-Cit-AMC highly resistant to Trypsin and most trypsin-like serine proteases, making it

a critical tool for:

Quantifying BH Activity: Specifically in skin stratum corneum and tumor microenvironments.

[1]

Negative Control Validation: Confirming the "loss of charge" mechanism in citrullination

studies (e.g., NETosis, autoimmune research).[1]

Differential Profiling: Distinguishing neutral-aminopeptidase activity from cationic-trypsin-like

activity in complex biological samples.
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Mechanistic Basis of Specificity
The specificity of H-Cit-AMC is dictated by the S1 subsite architecture of the target protease.

Trypsin-like Proteases (e.g., Trypsin, KLK5, KLK7): Possess a deep, negatively charged S1

pocket (typically containing an Aspartate residue, e.g., Asp189 in Trypsin) that

electrostatically stabilizes the positively charged Arginine or Lysine side chains.[1] The

neutral Citrulline side chain of H-Cit-AMC fails to form this salt bridge, resulting in a

several orders of magnitude lower than that of Arginine substrates.

Bleomycin Hydrolase (BH): A cysteine aminopeptidase with a neutral active site capable of

accommodating the bulky, uncharged Citrulline side chain.[1] BH effectively cleaves the

amide bond between Citrulline and the AMC fluorophore.
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Figure 1:Mechanistic divergence of H-Cit-AMC specificity.[1] The neutral Citrulline residue

prevents binding in the anionic S1 pocket of Trypsin, directing specificity toward Bleomycin

Hydrolase.
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The following table summarizes the performance of H-Cit-AMC against common proteases

compared to standard alternatives.
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Experimental Protocol: Differential Protease
Profiling
Objective: To quantify Bleomycin Hydrolase (BH) activity in a tissue lysate while controlling for

Trypsin-like background activity.[1]

Reagents
Buffer A (BH Assay Buffer): 100 mM Phosphate Buffer (pH 7.2), 1 mM EDTA, 2 mM DTT

(Critical for BH stability).[1]

Buffer B (Trypsin Assay Buffer): 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂.[1]

Substrate 1: H-Cit-AMC (10 mM stock in DMSO).[1]

Substrate 2: H-Arg-AMC (10 mM stock in DMSO).[1]

Inhibitor Control: E-64 (Cysteine protease inhibitor) or Leupeptin.[1]

Workflow
Sample Preparation: Homogenize tissue (e.g., skin tape strips) in cold PBS. Centrifuge at

10,000 x g for 10 min. Collect supernatant.
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Plate Setup:

Well Set 1 (BH Target): 90 µL Buffer A + 10 µL Sample.

Well Set 2 (Trypsin Control): 90 µL Buffer B + 10 µL Sample.

Well Set 3 (Background): 90 µL Buffer A + 10 µL Buffer (No Sample).

Reaction Initiation:

Add 1 µL of H-Cit-AMC to Set 1 (Final conc: 100 µM).

Add 1 µL of H-Arg-AMC to Set 2 (Final conc: 100 µM).

Kinetic Measurement:

Measure fluorescence at Ex/Em = 360/460 nm immediately (t=0) and every 5 minutes for

60 minutes at 37°C.

Data Analysis:

Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">

(Slope).

Interpretation: High slope in Set 1 indicates BH activity.[1] High slope in Set 2 indicates

Trypsin-like activity.[2] If Set 1 is active and Set 2 is active, the profile suggests a mix of

BH and Serine proteases. Use E-64 in Set 1 to confirm BH specificity (BH is inhibited by

E-64).
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Figure 2:Differential profiling workflow. Parallel use of H-Cit-AMC and H-Arg-AMC allows for the

deconvolution of BH activity from general serine protease activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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